4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic quinoline core with a ketone group at position 5 and a nitrile substituent at position 2. The unique structural features include a 3-((4-chlorobenzyl)oxy)phenyl group at position 4 and three methyl groups (2,7,7-trimethyl substitution). The 4-chlorobenzyl ether moiety enhances lipophilicity and may influence binding interactions in biological systems, while the nitrile group contributes to electronic polarization. Structural elucidation of such derivatives often employs X-ray crystallography via SHELXL or OLEX2 software .
Properties
CAS No. |
853316-57-1 |
|---|---|
Molecular Formula |
C26H25ClN2O2 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[3-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25ClN2O2/c1-16-21(14-28)24(25-22(29-16)12-26(2,3)13-23(25)30)18-5-4-6-20(11-18)31-15-17-7-9-19(27)10-8-17/h4-11,24,29H,12-13,15H2,1-3H3 |
InChI Key |
XVAUMLPODRTXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a phenol derivative to form the 4-chlorobenzyl ether. This intermediate is then reacted with a suitable quinoline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Chlorine Substitution: Compounds with chlorophenyl or chlorobenzyl groups (e.g., Target Compound, ) exhibit higher lipophilicity, favoring membrane permeability. Amino vs.
Synthetic Considerations: The Target Compound’s 4-chlorobenzyl ether likely requires nucleophilic substitution or Mitsunobu reactions for installation, contrasting with direct aryl coupling in dichlorophenyl analogs . Methyl groups at C2 and C7 (Target Compound) may arise from cyclocondensation of pre-substituted diketones .
Analytical Techniques: X-ray crystallography via SHELXL is frequently used for confirming hexahydroquinoline structures, as seen in related derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
